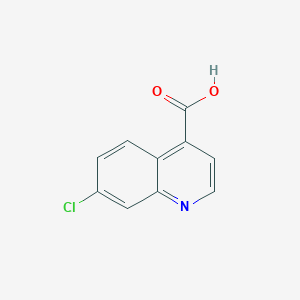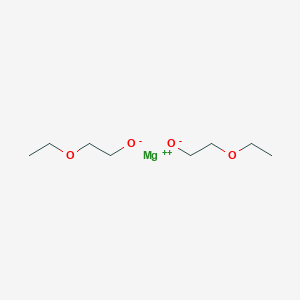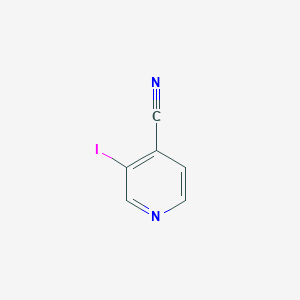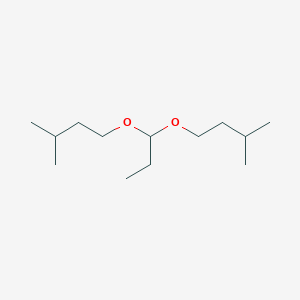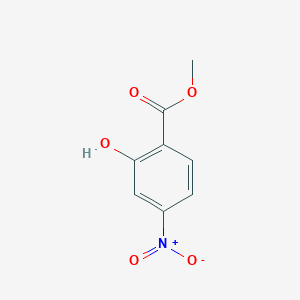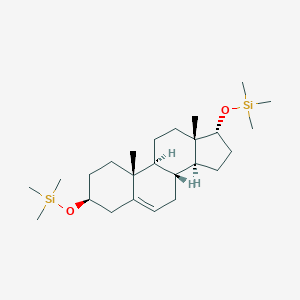
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene, also known as TMS, is a synthetic steroid that has been extensively used in scientific research. It is a modified form of testosterone, which has been altered to enhance its stability and solubility in organic solvents. TMS has been used in various biochemical and physiological experiments to investigate the mechanisms of action of steroids and their effects on the human body.
Mecanismo De Acción
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene acts by binding to androgen receptors in the body, which are present in various tissues such as the prostate gland, testes, and muscle tissue. This binding activates the androgen receptor, leading to the transcription of specific genes and the production of proteins that are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase muscle growth and bone density, as well as to enhance the production of red blood cells. 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene in lab experiments is its stability and solubility in organic solvents, which makes it easy to handle and use in various experimental setups. However, one of the limitations of using 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene is its high cost, which may limit its use in certain experiments. Additionally, 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene may not be suitable for all experimental setups, as its effects may vary depending on the specific tissue or cell type being studied.
Direcciones Futuras
There are several future directions for research involving 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene. One area of research is the investigation of the effects of 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene on various signaling pathways in the body, and how these pathways are involved in the development of various diseases. Another area of research is the development of new synthetic steroids based on 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene, which may have enhanced stability and solubility properties. Additionally, future research may focus on the development of new experimental techniques for studying the effects of 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene on the human body.
Métodos De Síntesis
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene can be synthesized using a variety of methods, including the reaction of testosterone with trimethylsilyl chloride, followed by treatment with trimethylsilyl trifluoromethanesulfonate. The resulting compound can be purified using chromatographic techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has been used extensively in scientific research to investigate the mechanisms of action of steroids in the human body. It has been used to study the effects of steroids on gene expression, protein synthesis, and cell signaling pathways. 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has also been used to investigate the effects of steroids on various physiological processes, such as muscle growth and bone density.
Propiedades
Número CAS |
13111-27-8 |
|---|---|
Nombre del producto |
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene |
Fórmula molecular |
C25H46O2Si2 |
Peso molecular |
434.8 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23+,24-,25-/m0/s1 |
Clave InChI |
YXSPGYZGGCSNLG-BRXSOUEKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C |
SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
SMILES canónico |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Sinónimos |
3β,17α-Bis(trimethylsiloxy)androst-5-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



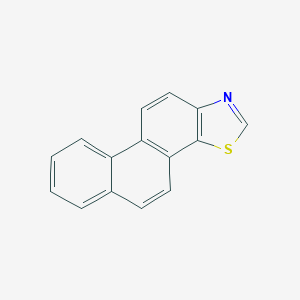
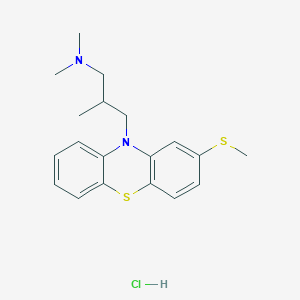
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
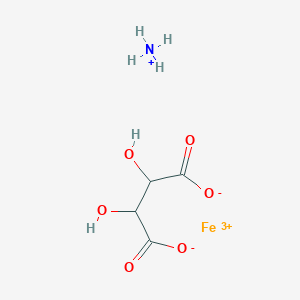

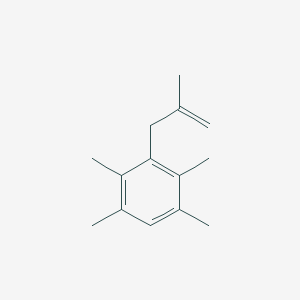
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
